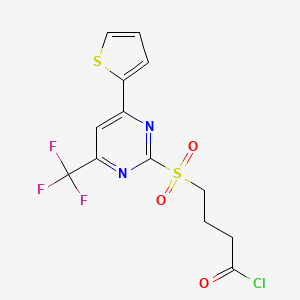

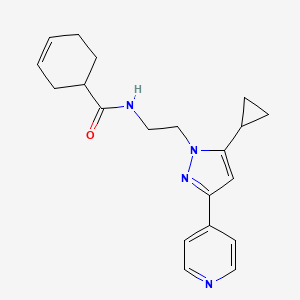

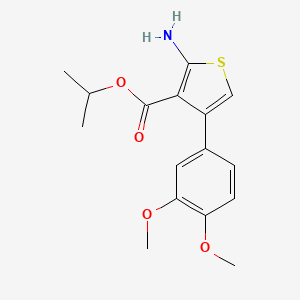

![molecular formula C16H15N3OS2 B2506305 1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1286726-27-9](/img/structure/B2506305.png)

1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide” is a derivative of benzo[d]thiazol-2-yl . It has been studied for its potential pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . For example, one such compound has a yield of 29%, melting point of 248°C, and a mass-to-charge ratio (m/z) of 274 (M + 1) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, one such compound has a yield of 29%, melting point of 248°C, and a mass-to-charge ratio (m/z) of 274 (M + 1) .Scientific Research Applications

Synthesis and Antimicrobial Properties

Research has explored the synthesis of novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of the benzothiazole class. These compounds showed moderate to good antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Gilani et al., 2016).

Anticancer Activity

A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups evaluated their in vitro anticancer activity against a panel of human cancer cell lines. The research found that most synthesized compounds exhibited promising anticancer activity, highlighting their potential in cancer treatment strategies (Tiwari et al., 2017).

Chemical Synthesis Techniques

Several studies have focused on developing efficient synthetic routes for related compounds, demonstrating the versatility and potential of these chemical structures in various pharmaceutical applications. For instance, the practical synthesis of azetidine derivatives for oral carbapenem antibiotics showcases the importance of these compounds in developing new therapeutics (Isoda et al., 2006).

Antimicrobial and Antibacterial Agents

Synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents indicates the broad scope of applications for these chemical structures in creating new medicinal agents (Abu‐Hashem et al., 2020).

Drug Discovery and Development

Research into potent, S1P3-sparing benzothiazole agonists of sphingosine-1-phosphate receptor 1 (S1P1) demonstrates the role of these compounds in drug discovery, particularly in reducing blood lymphocyte counts and attenuating hypersensitivity responses, which are crucial in treating various diseases (Lanman et al., 2011).

Mechanism of Action

While the exact mechanism of action of “1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide” is not clear, similar compounds have been found to be active in alleviating haloperidol-induced catalepsy in mice . Molecular docking studies with adenosine A2A receptor exhibited very good binding interactions .

Future Directions

The future directions for research on “1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide” could include further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more in-depth studies on their anti-inflammatory properties and toxicity could be beneficial .

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-15(17-8-12-4-3-7-21-12)11-9-19(10-11)16-18-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXFWNHAZYAOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

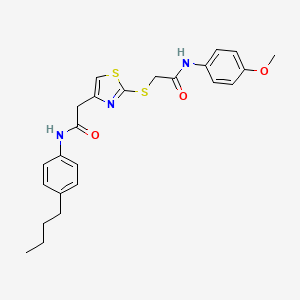

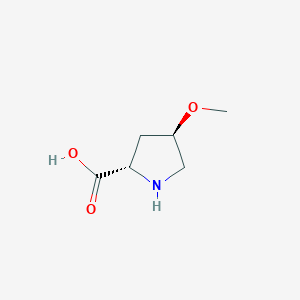

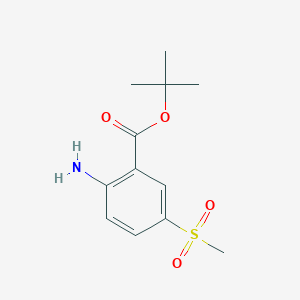

![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)

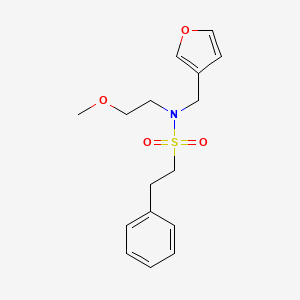

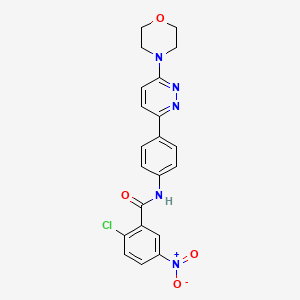

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)

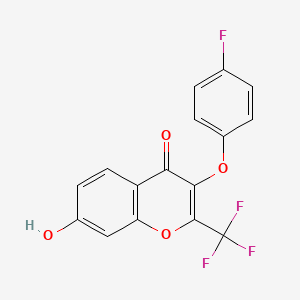

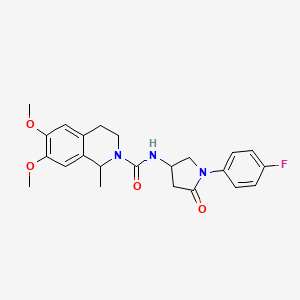

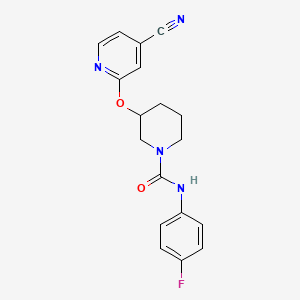

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)